1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one, also known as GW433908B, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is not fully understood, but it is believed to act through multiple pathways including the inhibition of protein kinase C and the modulation of intracellular calcium levels. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In cardiovascular disease research, it has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the expression of adhesion molecules and cytokines. In neurological disorders research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one in lab experiments is its high potency and selectivity. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one. One direction is to further investigate its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize dosing and administration. Additionally, the development of more water-soluble derivatives of the compound may improve its efficacy in certain experiments.
Synthesis Methods
The synthesis of 1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves the condensation of 4-(1H-indol-3-yl)butan-1-one with 1-[4-(2-hydroxypropanoyl)piperazin-1-yl]propan-2-ol in the presence of a catalyst. The resulting compound is then purified through a series of chromatography techniques.
Scientific Research Applications
1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has been studied for its potential therapeutic applications in various fields including cancer, cardiovascular disease, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, it has been found to have anti-inflammatory and anti-atherosclerotic effects. In neurological disorders research, it has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(23)19(25)22-11-9-21(10-12-22)18(24)8-4-5-15-13-20-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,20,23H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINLPJPLHAYWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.